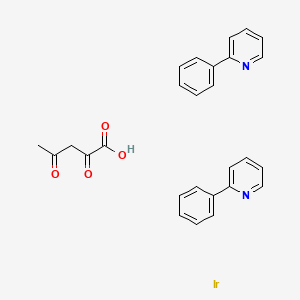
Acetylacetonatobis(2-phenylpyridine)iridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylacetonatobis(2-phenylpyridine)iridium is a coordination compound with the molecular formula C27H24IrN2O4. It is known for its application in organic light-emitting diodes (OLEDs) due to its high quantum yields and efficient phosphorescence. The compound consists of an iridium center coordinated to two 2-phenylpyridine ligands and one acetylacetonate ligand .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetylacetonatobis(2-phenylpyridine)iridium typically involves the reaction of iridium trichloride hydrate with 2-phenylpyridine in the presence of a base, followed by the addition of acetylacetone. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetylacetonatobis(2-phenylpyridine)iridium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Acetylacetonatobis(2-phenylpyridine)iridium has a wide range of scientific research applications:
Chemistry: It is extensively studied for its photophysical properties and used as a phosphorescent dopant in OLEDs.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of high-efficiency OLED displays and lighting.
Wirkmechanismus
The mechanism by which Acetylacetonatobis(2-phenylpyridine)iridium exerts its effects is primarily through its phosphorescent properties. The iridium center facilitates intersystem crossing, leading to efficient phosphorescence. The compound’s molecular targets include various organic molecules in OLEDs, where it acts as a dopant to enhance light emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-phenylpyridine)iridium: Another widely studied OLED material with high quantum yields.
Bis(2-phenylpyridine)(acetylacetonato)iridium: Similar in structure but with different photophysical properties.
Uniqueness
Acetylacetonatobis(2-phenylpyridine)iridium is unique due to its balanced hole and electron injection properties, leading to high external quantum efficiencies in OLEDs. Its molecular alignment also contributes to its superior performance compared to similar compounds .
Eigenschaften
CAS-Nummer |
337526-85-9 |
|---|---|
Molekularformel |
C27H24IrN2O2-2 |
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine |
InChI |
InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
InChI-Schlüssel |
IWZZBBJTIUYDPZ-DVACKJPTSA-N |
SMILES |
CC(=O)CC(=O)C(=O)O.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir] |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
Kanonische SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















